1-[3-(bromomethyl)azetidin-1-yl]ethan-1-one

Catalog No.
S6490984
CAS No.
1850879-64-9
M.F
C6H10BrNO
M. Wt
192.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[3-(bromomethyl)azetidin-1-yl]ethan-1-one

CAS Number

1850879-64-9

Product Name

1-[3-(bromomethyl)azetidin-1-yl]ethan-1-one

IUPAC Name

1-[3-(bromomethyl)azetidin-1-yl]ethanone

Molecular Formula

C6H10BrNO

Molecular Weight

192.05 g/mol

InChI

InChI=1S/C6H10BrNO/c1-5(9)8-3-6(2-7)4-8/h6H,2-4H2,1H3

InChI Key

FXRQWJMRGNKJID-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C1)CBr

1-[3-(Bromomethyl)azetidin-1-yl]ethan-1-one is a chemical compound characterized by the molecular formula C6_6H10_{10}BrNO and a molecular weight of 192.1 g/mol. This compound features a four-membered azetidine ring with a bromomethyl substituent at the 3-position and an ethanone group at the 1-position. The presence of the bromomethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

  • Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Oxidation and Reduction: Under specific conditions, this compound can be oxidized or reduced, resulting in different products.
  • Hydrolysis: In the presence of water or aqueous solutions, hydrolysis can occur, yielding corresponding alcohols or acids.

The choice of reagents and reaction conditions significantly influences the products formed during these reactions.

The synthesis of 1-[3-(bromomethyl)azetidin-1-yl]ethan-1-one typically involves:

  • Bromination of Azetidine Derivatives: A common method includes reacting azetidine with bromoacetyl bromide under controlled conditions. This reaction yields the desired product through nucleophilic substitution where the bromine atom replaces a hydrogen atom on the azetidine ring.
  • Alternative Synthetic Routes: Other methods may involve modifications of existing azetidine derivatives to introduce the bromomethyl group.

These synthetic approaches are crucial for producing this compound for further research and application.

1-[3-(Bromomethyl)azetidin-1-yl]ethan-1-one has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex molecules.
  • Biological Research: Investigated for potential therapeutic properties, particularly in drug development.
  • Industrial Use: Employed in producing specialty chemicals and materials with specific properties.

The compound's unique structure provides versatility in various chemical applications.

The interaction studies of 1-[3-(bromomethyl)azetidin-1-yl]ethan-1-one focus on its reactivity with biological targets. The bromomethyl group facilitates covalent interactions with nucleophilic residues in proteins, which may lead to alterations in enzymatic activity or cellular signaling pathways. Further research is necessary to elucidate its full biological profile and potential therapeutic uses.

Several compounds share structural similarities with 1-[3-(bromomethyl)azetidin-1-yl]ethan-1-one, including:

Compound NameStructural FeatureUnique Aspect
1-[3-(hydroxymethyl)azetidin-1-yl]ethan-1-oneHydroxymethyl groupDifferent reactivity due to hydroxyl functionality
1-[3-(chloromethyl)azetidin-1-yl]ethan-1-oneChloromethyl groupExhibits different chemical behavior
2-(3-bromomethylazetidin-1-yl)ethan-1-oneAzetidine coreVariation in substituents affecting reactivity

The uniqueness of 1-[3-(bromomethyl)azetidin-1-yl]ethan-1-one lies in its bromomethyl group, which imparts specific reactivity and potential for forming covalent bonds with nucleophiles. This characteristic makes it particularly valuable in synthetic chemistry and biological research compared to its analogs.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.5

Hydrogen Bond Acceptor Count

1

Exact Mass

190.99458 g/mol

Monoisotopic Mass

190.99458 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-25-2023

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